molecular formula C14H18O3 B2696784 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid CAS No. 1881566-83-1

1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid

Cat. No.: B2696784
CAS No.: 1881566-83-1
M. Wt: 234.295
InChI Key: QDNVUCFHKCYXHY-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid (CAS: 1881566-83-1) is a cyclopropane-containing carboxylic acid derivative with a benzyloxypropyl side chain. Its molecular formula is C₁₄H₁₈O₃, and it has a molecular weight of 234.3 g/mol . The IUPAC name, 1-(3-phenylmethoxypropyl)cyclopropane-1-carboxylic acid, reflects its structure: a cyclopropane ring fused to a carboxylic acid group and a 3-(benzyloxy)propyl substituent. The compound is typically supplied as a powder and stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylmethoxypropyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(8-9-14)7-4-10-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNVUCFHKCYXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCOCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzyloxypropyl Intermediate: The initial step involves the preparation of the benzyloxypropyl intermediate. This can be achieved by reacting benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide.

    Cyclopropanation: The benzyloxypropyl intermediate is then subjected to cyclopropanation. This can be done using a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved by treating the cyclopropane intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions, often yielding cyclopropane derivatives or ring-opened products.

  • Halodecarboxylation : In the presence of halogen sources (e.g., BrCCl₃, I₂), decarboxylative halogenation can occur via radical intermediates. For example, cyclopropane carboxylic acids generate carbon-centered radicals after CO₂ extrusion, which combine with halogens to form alkyl halides .

    • Mechanism :

      RCOOHradical initiatorR+CO2X2RX\text{RCOOH} \xrightarrow{\text{radical initiator}} \text{R}^\bullet + \text{CO}_2 \xrightarrow{\text{X}_2} \text{RX}
    • Conditions : AgBr, N-bromosuccinimide (NBS), or iodine in acetonitrile/DCM .

Esterification and Amide Formation

The carboxylic acid can be converted to esters or amides for further functionalization.

  • Esterification : Reaction with alcohols (e.g., tert-butanol) in the presence of carbodiimides (e.g., DIC) yields esters .

    • Example :

      Acid+R-OHDIC/DMAPR-COOR’\text{Acid} + \text{R-OH} \xrightarrow{\text{DIC/DMAP}} \text{R-COOR'}
    • Conditions : THF or DCM, room temperature, 12–24 hours .

  • Amide Coupling : Activation with HATU/DCC and reaction with amines produces amides, useful in medicinal chemistry .

Benzyl Ether Deprotection

The benzyloxy group can be removed via hydrogenolysis or acidic hydrolysis to expose a hydroxyl group.

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether .

    • Product : 3-Hydroxypropylcyclopropane-1-carboxylic acid.

    • Conditions : H₂ (1 atm), Pd/C (10%), EtOAc, 25°C .

  • Acidic Hydrolysis : Treatment with HBr/AcOH or TFA removes the benzyl group .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo ring-opening under specific conditions:

  • Acid-Catalyzed Ring Expansion : In the presence of Brønsted acids (e.g., PTSA), cyclopropanes can rearrange to larger rings (e.g., cyclobutanes) .

    • Mechanism : Protonation of the cyclopropane ring induces strain relief via bond reorganization .

  • Photolytic Reactions : UV irradiation promotes radical-mediated ring-opening .

Functionalization of the Propyl Chain

The propyl linker can undergo oxidation or substitution:

  • Oxidation : The hydroxyl group (after deprotection) is oxidized to a ketone or carboxylic acid using Jones reagent or KMnO₄ .

  • Nucleophilic Substitution : The benzyloxy group can be replaced with thiols or amines under Mitsunobu conditions .

Key Considerations

  • Stability : The cyclopropane ring is susceptible to ring-opening under strong acidic or radical conditions .

  • Stereochemistry : Reactions involving the cyclopropane ring may retain stereochemical integrity unless ring-opening occurs .

  • Synthetic Utility : The compound serves as a building block for bioactive molecules, leveraging its rigid cyclopropane core .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of various cyclopropane derivatives, including 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid, in cancer therapy. Cyclopropane-containing compounds have been shown to exhibit inhibitory effects on specific enzymes involved in tumor growth and metastasis. For instance, compounds that inhibit human carbonic anhydrase IX have been identified as promising candidates for cancer treatment due to their ability to suppress tumor growth effectively .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. Research indicates that modifications of cyclopropane derivatives can enhance their inhibitory activity against enzymes such as carbonic anhydrases and cyclin-dependent kinases, which are crucial in regulating cell proliferation and survival .

Enhancing Plant Resistance

Research has demonstrated that compounds similar to this compound can improve plant resistance to environmental stressors. For example, studies on related compounds indicate that they can enhance maize plants' resilience against drought and pathogenic attacks by modulating plant-bacteria interactions . This application has significant implications for sustainable agriculture, particularly in improving crop yield under adverse conditions.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the benzyloxy group and the cyclopropane moiety. The methodologies include:

  • Cyclopropanation Reactions : Utilizing reagents that facilitate the formation of cyclopropane rings from alkenes.
  • Functional Group Modifications : Employing strategies to introduce or modify functional groups such as carboxylic acids and ethers, which are critical for enhancing biological activity.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified cyclopropane derivatives with potent inhibitory effects on human carbonic anhydrase IX, suggesting potential for cancer therapy.
Agricultural ApplicationDemonstrated that similar compounds enhance maize resistance to drought and pathogens, indicating agricultural utility.
Synthesis TechniquesDiscussed various synthetic pathways for creating optically active cyclopropane derivatives with potential applications in drug development.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related cyclopropane-carboxylic acid derivatives, emphasizing molecular features, physicochemical properties, and research applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features References
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid C₁₄H₁₈O₃ 234.3 Carboxylic acid, benzyl ether Cyclopropane core, flexible propyl chain
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 Carboxylic acid, Boc-protected amine Cyclopropane core, tert-butyl carbamate
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid C₁₄H₂₃NO₄ 269.34 Carboxylic acid, piperidine, Boc group Cyclopropane-piperidine hybrid
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid C₁₉H₂₆O₄ 318.41 Carboxylic acid, benzyl ether, ketone Cyclopentane core, branched oxo-propyl chain

Functional Group Analysis

Benzyl Ether vs. The Boc group in the latter compound stabilizes the amine moiety, making it suitable for peptide synthesis or controlled-release applications .

Cyclopropane vs. Cyclopentane Core :

  • The cyclopropane ring imposes significant ring strain, increasing reactivity compared to the more stable cyclopentane analog (1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid ) . This strain may influence binding affinity in biological systems.

Piperidine Hybridization :

  • The piperidine-containing derivative (2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid ) introduces basicity and conformational rigidity, which could modulate interactions with enzymes or receptors .

Physicochemical Properties

  • Lipophilicity: The benzyloxypropyl substituent in the target compound increases logP compared to smaller analogs like 1-(Boc-Amino)cyclopropanecarboxylic acid (predicted logP ~2.5 vs. ~1.8) .
  • Acidity : The carboxylic acid group (pKa ~4–5) is common across all compounds, but steric effects from substituents may alter ionization kinetics. For example, the piperidine hybrid’s pKa is predicted at 4.78 .
  • Thermal Stability : Cyclopropane derivatives generally exhibit lower thermal stability than cyclopentane analogs due to ring strain .

Biological Activity

1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a benzyloxypropyl group. This compound has garnered attention in biological research due to its potential applications in enzyme inhibition, protein-ligand interactions, and various therapeutic areas.

  • Chemical Formula : C₁₄H₁₈O₃
  • Molecular Weight : 234.3 g/mol
  • IUPAC Name : 1-(3-phenylmethoxypropyl)cyclopropane-1-carboxylic acid
  • CAS Number : 1881566-83-1

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzyloxypropyl Intermediate : React benzyl alcohol with 3-chloropropanol in the presence of sodium hydroxide.
  • Cyclopropanation : Subject the intermediate to cyclopropanation using diazomethane or Simmons-Smith reagent.
  • Carboxylation : Treat the cyclopropane intermediate with carbon dioxide under high pressure and temperature conditions.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • The benzyloxy group can engage with hydrophobic pockets in proteins.
  • The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme or receptor activity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, making it a candidate for studies related to:

  • Protein-Ligand Interactions : It can modulate the activity of various enzymes through competitive or non-competitive inhibition mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Cyclopropanecarboxylic AcidCyclopropane ring + carboxylic groupSimpler structure without additional substituents
2-(Benzyloxy)acetic AcidBenzyloxy group + acetic acidMore straightforward synthesis; less complex
3-(Benzyloxy)propanoic AcidPropanoic acid + benzyloxy groupLinear chain structure compared to cyclopropane

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities associated with cyclopropane derivatives:

  • Enzyme Inhibition Studies : Cyclopropane derivatives have been shown to inhibit various enzymes, suggesting that the introduction of a cyclopropane ring can enhance inhibitory potency.
  • Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
  • Neurochemical Properties : Some cyclopropane derivatives exhibit neuroprotective effects, which could be explored further in the context of neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclopropane derivatives are typically synthesized via cyclopropanation of alkenes using carbene precursors (e.g., Simmons-Smith reagents) or via ring-opening of strained intermediates. For analogous compounds like cyclopropanecarboxylic acid derivatives, ester hydrolysis of diethyl cyclopropane-1,1-dicarboxylate under acidic conditions has been employed . Additionally, benzyloxypropyl groups can be introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction). Optimizing reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1.2–2.0 equivalents of benzyl bromide) is critical to minimize side reactions like over-alkylation .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring protons (δ ~0.5–1.5 ppm) and benzyloxypropyl chain integration. Coupling constants (e.g., J=46HzJ = 4–6 \, \text{Hz}) help verify cyclopropane geometry .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The cyclopropane ring’s high angle strain (60° bond angles) enhances its susceptibility to ring-opening reactions. For example:
  • Electrophilic Attack : Under acidic conditions, the cyclopropane ring may undergo protonation at the bridgehead, leading to ring-opening via carbocation intermediates.
  • Nucleophilic Substitution : The benzyloxypropyl chain’s ether oxygen can act as a leaving group in SN2 reactions, particularly in polar aprotic solvents (e.g., DMF) .
    Computational studies (DFT calculations) can predict reaction pathways by analyzing bond dissociation energies and transition states .

Q. What strategies mitigate instability of the benzyloxypropyl group during prolonged storage or under varying pH conditions?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent ether cleavage. Avoid alkaline environments, which promote hydrolysis of the benzyloxy group .
  • Lyophilization : Lyophilize the compound to reduce hydrolytic degradation. Stability studies (e.g., accelerated aging at 40°C/75% RH) can quantify degradation rates .
  • Additives : Use antioxidants (e.g., BHT at 0.01–0.1% w/w) to inhibit radical-mediated oxidation of the benzyl moiety .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar cyclopropane derivatives?

  • Methodological Answer :
  • In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET predictors to compare toxicity profiles (e.g., hepatotoxicity, mutagenicity) across analogs .
  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to validate cytotoxicity thresholds. Dose-response curves (0.1–100 µM) help identify IC50_{50} values .
  • Species-Specific Studies : Test metabolites in zebrafish embryos or rodent models to assess acute vs. chronic effects, as interspecies metabolic differences often explain data discrepancies .

Methodological Tables

Parameter Recommended Conditions Evidence Source
Synthetic Yield 60–75% (optimized via stoichiometric control)
HPLC Purity Threshold >98.0% (UV detection at 254 nm)
Storage Stability 2–8°C in amber glass vials
Cytotoxicity Screening IC50_{50} > 50 µM (HEK293 cells)

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